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molecular formula C12H12N2O3 B8371841 5-[(4-Methoxyphenyl)methylene]-3-methyl-2,4-imidazolidinedione

5-[(4-Methoxyphenyl)methylene]-3-methyl-2,4-imidazolidinedione

Cat. No. B8371841
M. Wt: 232.23 g/mol
InChI Key: LVFDTFCFKDGVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464856

Procedure details

Prepared according to the procedure described in Example 93 using 4-methoxybenzaldehyde (3.4 g, 25 mmoles) and 3-methyl hydantoin (3.0 g, 21 mmoles). Recrystallization from acetonitrile gave the pure product (2.0 g), mp 221°-222° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:11][N:12]1[C:16](=[O:17])[CH2:15][NH:14][C:13]1=[O:18]>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:15]2[NH:14][C:13](=[O:18])[N:12]([CH3:11])[C:16]2=[O:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CN1C(NCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=C1C(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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